Tris[2-(2-pyridyl)ethyl]amine
Overview
Description
Tris[2-(2-pyridyl)ethyl]amine is an organic compound that serves as a versatile ligand in coordination chemistry. It is characterized by its tripodal structure, which allows it to form stable complexes with various metal ions. This compound is particularly notable for its ability to form five- and six-membered chelate rings, making it a valuable tool in synthetic inorganic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris[2-(2-pyridyl)ethyl]amine can be synthesized through the alkylation of 2-picolylamine with 2-(chloromethyl)pyridine in the presence of a base such as sodium hydroxide. This reaction typically occurs in an aqueous solution and yields the desired product with high efficiency .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale alkylation reactions under controlled conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Tris[2-(2-pyridyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using suitable reducing agents.
Substitution: It participates in nucleophilic substitution reactions, particularly at the pyridyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated compounds and strong bases are typical reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridyl N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
Tris[2-(2-pyridyl)ethyl]amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which tris[2-(2-pyridyl)ethyl]amine exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as oxidation and reduction. The molecular targets include transition metal ions, and the pathways involved often relate to electron transfer processes .
Comparison with Similar Compounds
Tris(2-pyridylmethyl)amine: Similar in structure but forms five-membered chelate rings.
Tris(2-aminoethyl)amine: An aliphatic analogue with different coordination properties.
Tris(2-(propan-2-ylideneamino)ethyl)amine: A tripodal imine ligand used to stabilize high-valent metal complexes.
Uniqueness: Tris[2-(2-pyridyl)ethyl]amine is unique due to its ability to form six-membered chelate rings, providing greater stability and flexibility in metal coordination. This property makes it particularly useful in applications requiring robust and adaptable ligands .
Properties
IUPAC Name |
2-pyridin-2-yl-N,N-bis(2-pyridin-2-ylethyl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4/c1-4-13-22-19(7-1)10-16-25(17-11-20-8-2-5-14-23-20)18-12-21-9-3-6-15-24-21/h1-9,13-15H,10-12,16-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAADCGHLWRXZEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCN(CCC2=CC=CC=N2)CCC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327520 | |
Record name | NSC663675 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82344-76-1 | |
Record name | NSC663675 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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